1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro group, a hydroxyl group, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or alkoxy derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as the hydroxyl and chloro groups, plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one: A similar compound with a shorter carbon chain.
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone: Another related compound with a different carbon chain length.
Uniqueness
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,14H,1-3H3 |
InChI Key |
FCKVCSFHLXCKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C(C)C)Cl |
Origin of Product |
United States |
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